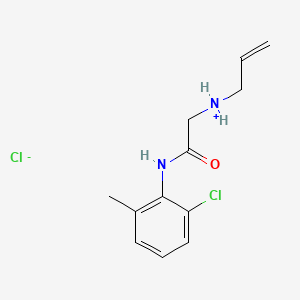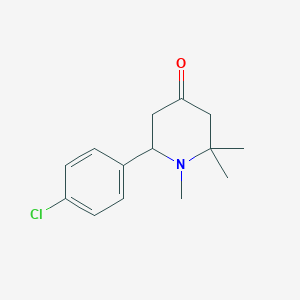![molecular formula C19H24N2O B14448442 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene CAS No. 75756-74-0](/img/structure/B14448442.png)
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-hexyl-4-nitrobenzene with 4-methylphenylhydrazine under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular processes. The compound may also interact with DNA and proteins, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-Hexyl-4-nitrobenzene: A precursor in the synthesis of the azoxy compound.
4-Methylphenylhydrazine: Another precursor used in the synthesis.
Azobenzene: A structurally related compound with similar properties.
Uniqueness
1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene is unique due to the presence of both hexyl and methylphenyl groups attached to the azoxy moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
75756-74-0 |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC名 |
(4-hexylphenyl)imino-(4-methylphenyl)-oxidoazanium |
InChI |
InChI=1S/C19H24N2O/c1-3-4-5-6-7-17-10-12-18(13-11-17)20-21(22)19-14-8-16(2)9-15-19/h8-15H,3-7H2,1-2H3 |
InChIキー |
FGWUEZMHLIMGEF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


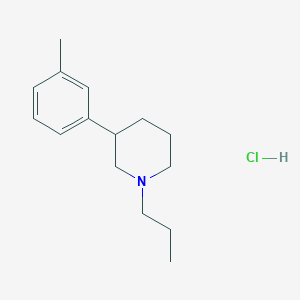
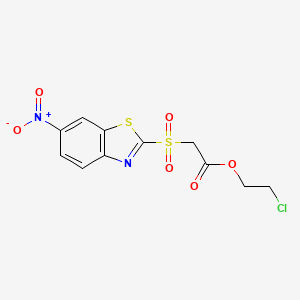
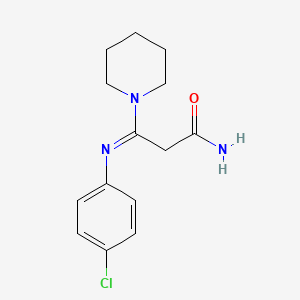
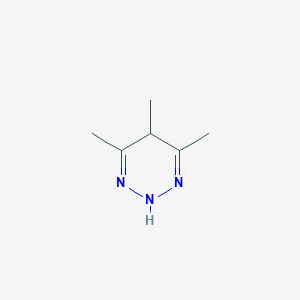
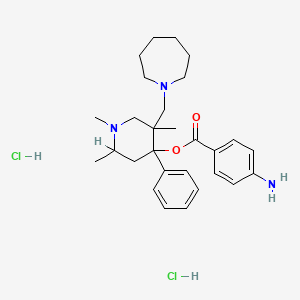
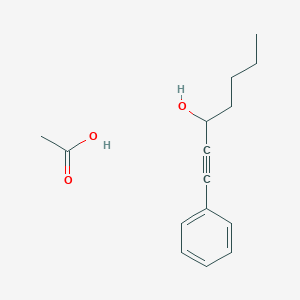
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
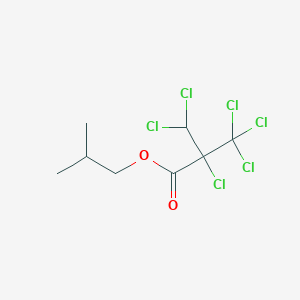
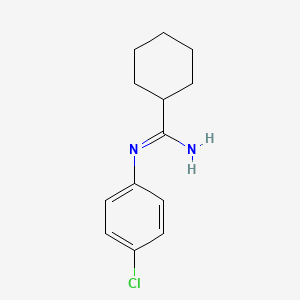
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
